molecular formula C27H23NO4 B2579846 1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-28-4

1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2579846
CAS No.: 877811-28-4
M. Wt: 425.484
InChI Key: MNCXSADLHVFAEP-UHFFFAOYSA-N
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Description

1'-(9H-Xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a sophisticated spirocyclic compound designed for medicinal chemistry and drug discovery research. It features a unique hybrid structure combining two privileged pharmacophores: a xanthene carbonyl moiety and a spiro[chroman-2,4'-piperidin]-4-one scaffold. The spiro[chroman-2,4'-piperidin]-4-one core is a recognized structural component in many drug candidates and is known to exhibit a range of biological activities. Notably, derivatives of this spirocyclic system have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis and oxidation, making them targets for metabolic disease research . Furthermore, the chroman-4-one (chromanone) structure is a versatile heterobicyclic scaffold present in numerous natural and synthetic bioactive compounds, demonstrating potential for anticancer, antioxidant, and antimicrobial activities . The incorporation of the 9H-xanthene group, a tricyclic system, may further modulate the compound's properties, as similar xanthene-spiropiperidine nuclei have historically been explored as probes for opiate activity . The three-dimensionality and conformational rigidity imparted by the spirocyclic architecture are highly valuable in drug design, often leading to improved selectivity and potency by reducing the entropic penalty upon binding to biological targets . This compound is presented as a valuable building block for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. For Research Use Only (RUO). Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1'-(9H-xanthene-9-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c29-21-17-27(32-24-12-6-1-7-18(21)24)13-15-28(16-14-27)26(30)25-19-8-2-4-10-22(19)31-23-11-5-3-9-20(23)25/h1-12,25H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCXSADLHVFAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Spirocyclization: The xanthene derivative is then subjected to a spirocyclization reaction with a suitable chromanone derivative. This step often requires the use of strong bases or catalysts to facilitate the formation of the spiro linkage.

    Piperidinone Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its spiro structure which can interact uniquely with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The spiro structure allows for unique three-dimensional interactions with molecular targets, potentially leading to high specificity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of spiro[chroman-2,4'-piperidin]-4-one derivatives, highlighting structural modifications, bioactivities, and mechanisms:

Compound Substituent/Modification Biological Activity (IC₅₀) Mechanistic Insights Reference
1'-(9H-Xanthene-9-carbonyl) Xanthene-carbonyl at 1'-position Not reported (structural analog data used) Hypothesized to enhance DNA intercalation
Compound 16 Sulfonyl bridge 0.31–5.62 µM (MCF-7, A2780, HT-29) Induces apoptosis; arrests cell cycle at G2-M phase
Compound 15 Trimethoxyphenyl 18.77–47.05 µM (MCF-7, A2780, HT-29) Weak cytotoxicity; likely poor target binding
Jaspine derivative (40) Thiophene-amino group 13.15 µM (B16F10 melanoma) High selectivity index (SI = 13.37)
Quinoline-carbonyl derivatives Quinoline-4-carbonyl at 1'-position Not reported (synthesized for ACC inhibition) Designed for acetyl-CoA carboxylase inhibition

Key Observations:

Impact of Substituents on Potency :

  • The sulfonyl-bridged compound 16 exhibits the highest potency (IC₅₀ = 0.31 µM), attributed to its strong electron-withdrawing properties, which may enhance interactions with apoptotic proteins like caspases or Bcl-2 family members .
  • In contrast, the trimethoxyphenyl derivative 15 shows weak activity, likely due to steric hindrance or reduced solubility imparted by the bulky methoxy groups .
  • The xanthene-carbonyl group in the target compound may improve binding to hydrophobic pockets in target enzymes or DNA, though empirical validation is needed .

Mechanistic Divergence: Compound 16 induces early apoptosis (3-fold increase in MCF-7 cells) and promotes cell cycle arrest at sub-G1 and G2-M phases, suggesting dual mechanisms of action . The Jaspine derivative (40) prioritizes selectivity over potency, making it a safer candidate for melanoma therapy despite moderate cytotoxicity .

Structural Flexibility and Drug Design: The spiro[chroman-2,4'-piperidin]-4-one scaffold accommodates diverse substituents (e.g., sulfonyl, carbonyl, aryl), enabling fine-tuning of pharmacokinetic properties . Quinoline-carbonyl derivatives exemplify repurposing of the scaffold for metabolic diseases, underscoring its versatility .

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